(+/-)-Squalene-2,3-diol; 2,3-Dihydroxysqualene; Squalene glycol
Description
(+/-)-Squalene-2,3-diol (C30H52O2), also termed 2,3-dihydroxysqualene or squalene glycol, is a hydroxylated derivative of squalene (C30H50), a linear triterpene central to sterol biosynthesis. While squalene itself is a key precursor in cholesterol and triterpenoid synthesis, its oxidized forms—such as squalene-2,3-epoxide (2,3-oxidosqualene) and squalene-2,3-diol—play distinct roles in metabolic pathways. Its stereochemistry (±) indicates a racemic mixture, differing from the enzymatically controlled (S)-configuration of squalene-2,3-epoxide .
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |
InChI |
InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3 |
InChI Key |
GRPNWQFOKYUABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Squalene
Squalene epoxidase (e.g., from Saccharomyces cerevisiae) converts squalene to (3S)-2,3-oxidosqualene (5) using molecular oxygen. This epoxide is a precursor to squalene-2,3-diol via acid-catalyzed hydrolysis:
- Epoxidation : Squalene + O₂ → (3S)-2,3-oxidosqualene (NADPH-dependent).
- Hydrolysis : Epoxide treated with H₃O⁺ or H₂O/H⁺ yields racemic squalene-2,3-diol.
Key Data :
| Enzyme | Substrate | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| Squalene epoxidase | Squalene | (3S)-2,3-oxidosqualene | 60–75% | >90% ee |
| Acid hydrolysis | Epoxide | (±)-Squalene-2,3-diol | 85% | Racemic |
Resolution of Racemates
Chiral resolution of (±)-squalene-2,3-diol is achieved via esterification with a chiral auxiliary (e.g., 3β-acetoxyandrost-5-ene-17β-carboxylic acid). Enzymatic resolution using lipases or esterases has also been reported.
Chemical Synthesis via Dihydroxylation
Chemical methods employ osmium tetroxide (OsO₄) or other dihydroxylation agents to introduce vicinal diols.
Osmium-Catalyzed Dihydroxylation
Squalene undergoes syn-dihydroxylation with OsO₄ in THF/H₂O, yielding (±)-squalene-2,3-diol:
- Reaction : Squalene + OsO₄ → Diol-osmate intermediate → Hydrolysis → Diol.
- Conditions : 0°C, 12 h, N-methylmorpholine N-oxide (NMO) as co-oxidant.
Key Data :
| Oxidant | Solvent | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| OsO₄/NMO | THF/H₂O | 0°C | 78% | syn-addition |
Industrial-Scale Production from Olive Oil Byproducts
Squalene extracted from olive oil distillates serves as a feedstock for diol synthesis:
- Saponification : Olive oil distillates treated with NaOH yield unsaponifiable fractions rich in squalene (≥75%).
- Molecular Distillation : Squalene is purified to >95% purity.
- Diol Synthesis : Purified squalene is converted to diol via epoxidation-hydrolysis or dihydroxylation.
Key Data :
| Step | Conditions | Squalene Purity |
|---|---|---|
| Saponification | NaOH, 1–3 h, 80°C | 75–85% |
| Molecular distillation | 180°C, 3 mtorr | >95% |
Comparative Analysis of Methods
Structural and Analytical Characterization
- NMR : ¹H NMR (CDCl₃): δ 5.16–5.12 (m, 5H, olefinic), 3.96 (dd, 1H, -OH), 1.67 (s, 3H, CH₃).
- MS : m/z 410.7 (M⁺), consistent with C₃₀H₅₀O₂.
- Chromatography : HPLC (C18 column, MeOH/H₂O) confirms >98% purity.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: Squalene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Squalene-2,3-diol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield squalene-2,3-dione, while reduction may produce squalane.
Scientific Research Applications
Chemistry: Squalene-2,3-diol is used as a precursor in the synthesis of various triterpenoids and sterols. It is also utilized in the study of biosynthetic pathways and enzymatic reactions .
Biology: In biological research, squalene-2,3-diol is studied for its role in cellular processes and its potential as an antioxidant .
Medicine: It is also being investigated for its role in skin protection and as a component in drug delivery systems .
Industry: In the industrial sector, squalene-2,3-diol is used in the formulation of cosmetics and skincare products due to its emollient properties .
Mechanism of Action
Squalene-2,3-diol exerts its effects through various mechanisms. It is a highly effective oxygen-scavenging agent, which contributes to its antioxidative properties . Additionally, it may inhibit Ras farnesylation and modulate carcinogen activation, thereby exhibiting chemopreventive activity . The compound also plays a role in protecting cells against lipid peroxidation, which is crucial for cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Squalene (C30H50)
- Role: Precursor for cholesterol, plant sterols, and triterpenoids via epoxidation and cyclization .
- Metabolic Context : Synthesized by squalene synthase (SS) from farnesyl diphosphate (FPP). Accumulates in tissues like sebaceous glands due to repressed SQLE activity .
Squalene-2,3-epoxide (2,3-Oxidosqualene; C30H50O)
- Structure : Epoxidized at C2 and C3, forming a three-membered cyclic ether.
- Role: Critical intermediate for cyclization into lanosterol (animals) or cycloartenol (plants) via lanosterol synthase (LSS) or cycloartenol synthase, respectively .
- Enzymatic Control : Synthesized by squalene epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis . Inhibitors (e.g., terbinafine) cause squalene accumulation .
2,3S:22S,23-Dioxidosqualene (C30H50O2)
- Structure : Contains two epoxide groups at C2-C3 and C22-C23.
- Role: Precursor for 24S,25-epoxylanosterol, leading to 24S,25-epoxycholesterol (24S,25-EC), a neurosterol modulating liver X receptors (LXRs) .
- Metabolic Context : Formed when SQLE introduces a second epoxide under high squalene-2,3-epoxide levels .
Lanosterol (C30H50O)
- Structure: Tetracyclic triterpenoid with a hydroxyl group.
- Role : First cyclized product of squalene-2,3-epoxide in animals; precursor to cholesterol via demethylation and isomerization .
- Pharmacological Relevance : Accumulates upon CYP51 inhibition (e.g., azoles) .
Cycloartenol (C30H50O)
- Structure: Cyclopropane-containing triterpenoid.
- Role : Plant-specific cyclization product of squalene-2,3-epoxide; precursor to phytosterols (e.g., β-sitosterol) .
Structural and Functional Comparison Table
Enzymatic Pathways and Metabolic Context
Instead, squalene-2,3-epoxide is rapidly cyclized by LSS or diverted to form diepoxides under specific conditions . The diol may arise from non-enzymatic hydrolysis or epoxide hydrolase activity, but its physiological significance remains understudied. In contrast, squalene-2,3-epoxide is indispensable, acting as the "branch point" for sterol diversity:
- Animals: Cyclization to lanosterol via LSS .
- Plants: Cyclization to cycloartenol, enabling phytosterol production .
- Alternate Pathway : Dual epoxidation by SQLE yields 2,3S:22S,23-dioxidosqualene, leading to 24S,25-EC, a ligand for LXRs involved in lipid homeostasis .
Analytical Data and Detection Methods
While squalene and squalene-2,3-epoxide are routinely quantified via GC-MS in biological matrices (e.g., T. Detection limits for squalene-2,3-epoxide in GC-MS are 1.86 µg/mL (LOD) and 3.10 µg/mL (LOQ) , suggesting that the diol, if present, would require specialized methods for identification.
Biological Activity
Introduction
(+/-)-Squalene-2,3-diol, also known as 2,3-dihydroxysqualene or squalene glycol, is a bioactive compound derived from squalene, a natural triterpene found in various sources including shark liver oil and certain plant oils. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention, antioxidant properties, and skin health. This article reviews the biological activity of squalene glycol based on diverse research findings.
Squalene glycol is an intermediate in the biosynthesis of sterols and has a structure that allows it to interact with biological membranes effectively. Its hydroxyl groups enhance its solubility and reactivity compared to squalene. The mechanism of action includes:
- Antioxidant Activity : Squalene glycol acts as an efficient scavenger of free radicals, thereby preventing oxidative stress and lipid peroxidation.
- Antitumor Effects : It inhibits chemically induced tumorigenesis in various animal models by modulating carcinogen activation and promoting apoptosis in cancer cells.
- Skin Protection : Squalene glycol contributes to skin barrier function and hydration by enhancing sebum production.
Antioxidant Properties
Squalene glycol exhibits potent antioxidant properties. It has been shown to reduce oxidative damage in skin cells by quenching singlet oxygen and inhibiting lipid peroxidation. In vitro studies indicate that it significantly decreases the levels of reactive oxygen species (ROS) generated under stress conditions such as UV exposure .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of squalene glycol:
- Skin Cancer : In a study involving mice treated with carcinogens, the administration of squalene glycol resulted in a significant reduction in tumor incidence (approximately 26.67% reduction) compared to control groups .
- Colon and Lung Cancer : Squalene glycol has shown effectiveness in inhibiting tumor formation induced by specific carcinogens like azoxymethane (AOM) and tobacco-specific nitrosamines .
Skin Health
Squalene glycol is recognized for its role in dermatology:
- Moisturization : It enhances skin hydration by mimicking natural sebum, which is crucial for maintaining skin barrier integrity.
- Anti-inflammatory Effects : Research indicates that it can suppress inflammation in skin cells, potentially alleviating conditions such as eczema and psoriasis .
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, squalene glycol was applied to cultured human keratinocytes exposed to oxidative stress. Results showed a marked decrease in oxidative markers and improved cell viability compared to untreated controls. This study highlights its potential for protective applications in skincare formulations.
Study 2: Cancer Prevention
A study conducted on female CD-1 mice evaluated the effect of dietary squalene glycol on skin tumor development induced by 7,12-dimethylbenz[a]anthracene (DMBA). Mice receiving squalene glycol demonstrated a significant decrease in tumor multiplicity, suggesting its efficacy as a chemopreventive agent .
Data Summary
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying squalene-2,3-diol and related intermediates in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) in selected-ion monitoring (SIM) mode is a validated approach for simultaneous quantification of squalene, squalene-2,3-epoxide, and downstream sterols (e.g., lanosterol, cholesterol) in biological samples like T. cruzi epimastigotes. Key validation parameters include linearity (R² > 0.99), precision (RSD < 15%), and recovery rates (80–120%) for accurate detection in complex matrices .
Q. How is squalene-2,3-epoxide synthesized, and what enzymes regulate its conversion to downstream metabolites?
- Methodological Answer : Squalene-2,3-epoxide is synthesized from squalene via squalene monooxygenase (SQLE, EC 1.14.14.17), which requires NADPH and molecular oxygen. Subsequent cyclization by enzymes like cycloartenol synthase (EC 5.4.99.8) or lanosterol synthase directs the metabolite toward plant sterols (e.g., cycloartenol) or animal sterols (e.g., lanosterol), respectively . In mammalian systems, SQLE activity is a critical checkpoint for cholesterol biosynthesis .
Q. What extraction techniques optimize squalene and its diol derivatives from natural sources for research purposes?
- Methodological Answer : Supercritical CO₂ (SC-CO₂) extraction achieves >90% squalene purity from olive oil deodorizer distillate (OODD). Optimal conditions include 40°C, 12 MPa, and a CO₂ flow rate of 1.5 L/min, validated via Group Contribution Equation of State simulations . For polar derivatives like squalene-2,3-diol, sequential solvent extraction (e.g., hexane followed by ethanol) improves yield .
Advanced Research Questions
Q. How does metabolic flux analysis clarify the bifurcation of squalene-2,3-epoxide into the cholesterol synthesis pathway versus the shunt pathway in glioblastoma (GBM) cells?
- Methodological Answer : Inhibition of lanosterol synthase (LSS) by small molecules (e.g., MI-2) shifts squalene-2,3-epoxide toward the shunt pathway, producing 24,25-epoxycholesterol. This oxysterol activates liver X receptors (LXRs), upregulating ABCA1-mediated cholesterol efflux. Quantifying flux ratios (e.g., via ¹³C-labeled squalene tracing and LC-MS/MS) reveals pathway dominance under therapeutic perturbation .
Q. What genetic modifications explain the structural diversity of triterpenoid saponins derived from squalene-2,3-epoxide in plants?
- Methodological Answer : Deletion or exon loss in damarene glycol synthase (DDS) genes disrupts cyclization of 2,3-epoxysqualene into damarene-type tetracyclic triterpenes. Comparative genomics (e.g., in Aralia elata vs. Panax species) identifies conserved exon regions critical for catalytic activity, enabling CRISPR-Cas9 knockout studies to reconstitute saponin profiles .
Q. How do oxidosqualene cyclase (OSC) isoforms influence stereochemical outcomes in diol and epoxide derivatives?
- Methodological Answer : Heterologous expression of OSC isoforms (e.g., in Saccharomyces cerevisiae) combined with NMR structural elucidation (¹H, ¹³C, DEPT) reveals enzyme-specific regiospecificity. For example, Arabidopsis thaliana CAS1 produces cycloartenol, while human OSC yields lanosterol, highlighting evolutionary divergence in triterpene cyclization .
Contradiction Analysis
- states squalene oxidocyclase converts squalene-2,3-epoxide to cholesterol, while attributes this role to lanosterol synthase (LSS). This discrepancy arises from nomenclature differences: "oxidocyclase" is a historical term for LSS in older literature, now standardized under EC 5.4.99.7 .
Key Research Gaps
- Structural resolution of mammalian SQLE in complex with squalene-2,3-diol derivatives.
- In vivo flux quantification of shunt pathway metabolites in neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
